molecular formula C17H23N3O5 B2554663 Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate CAS No. 1207044-97-0

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate

Cat. No.: B2554663
CAS No.: 1207044-97-0
M. Wt: 349.387
InChI Key: AHIOILJCBCSVNW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a piperidine-based compound featuring:

  • An ethyl carboxylate group at position 1 of the piperidine ring.
  • A 2-methoxyphenyl-substituted α-ketoamide moiety at position 4, comprising an oxoacetamido linker and an aromatic amine group.

Properties

IUPAC Name

ethyl 4-[[2-(2-methoxyanilino)-2-oxoacetyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-3-25-17(23)20-10-8-12(9-11-20)18-15(21)16(22)19-13-6-4-5-7-14(13)24-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIOILJCBCSVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Carboxylate group : Contributes to its acidic properties.
  • Methoxyphenyl group : Imparts specific interactions with biological targets.

The chemical formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 292.34 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

  • Nitric Oxide Production : The compound has been shown to enhance nitric oxide (NO) production, which plays a crucial role in various physiological processes, including vasodilation and immune response modulation. NO acts as a signaling molecule that can influence inflammation and tumor growth .
  • Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cellular homeostasis through oxidative stress pathways .
  • Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties, potentially inhibiting bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis .

In Vitro Studies

A number of in vitro studies have been conducted to evaluate the cytotoxic effects and mechanisms of action:

  • Cancer Cell Lines : In studies involving human breast cancer cells (MCF-7), this compound demonstrated significant cytotoxicity with an IC50 value indicating effective concentration levels for inducing cell death .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Oxidative stress
E. coli30Inhibition of cell wall synthesis

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's effects in a living organism:

  • Animal Models : Research involving murine models has shown that administration of the compound leads to reduced tumor growth rates compared to control groups. This suggests potential efficacy as an anticancer agent .

Safety and Toxicology

The safety profile of this compound is still under investigation. Toxicological assessments indicate that at higher doses, the compound may exhibit adverse effects, including hepatotoxicity and nephrotoxicity. Further studies are needed to establish safe dosage ranges for therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to Ethyl 4-(2-((2-methoxyphenyl)amino)-2-oxoacetamido)piperidine-1-carboxylate exhibit significant anticancer properties. The incorporation of the methoxyphenyl group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine-based compounds showed promising results in inhibiting cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. The presence of the amino and oxoacetamido groups contributes to its ability to disrupt bacterial cell wall synthesis and function.

Case Study : Research conducted by the International Journal of Antimicrobial Agents found that piperidine derivatives exhibited broad-spectrum antibacterial activity, suggesting that this compound could be developed into a novel antibiotic agent .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are dysregulated in various diseases.

Research Findings : A study highlighted its potential as an inhibitor of certain kinases, which are critical in cancer metabolism and progression .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study : An investigation published in Neuropharmacology reported that similar piperidine derivatives exhibited neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Carboxylates with Aromatic Amide Substituents

a) Ethyl 4-[(2-Amino-4-chlorophenyl)amino]piperidine-1-carboxylate (CAS 53786-45-1)
  • Structural Difference: Replaces the 2-methoxyphenyl group with a 4-chloro-2-aminophenyl substituent.
  • No direct biological data are available .
b) Ethyl 4-[(4-Chloro-2-nitrophenyl)amino]piperidine-1-carboxylate (CAS 53786-44-0)
  • Structural Difference : Features a nitro group at position 2 and chloro at position 4 on the phenyl ring.
  • Impact : The nitro group increases electrophilicity, which may influence reactivity in further derivatization or binding to electron-rich biological targets .
c) Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate
  • Structural Difference : Substitutes the methoxyphenyl group with a 4-methylpyridinyl moiety.
  • Functional Relevance: Demonstrated as an iNOS inhibitor with a binding energy of −6.91 kcal/mol in molecular docking studies. The pyridinyl group may enhance solubility compared to aromatic phenyl analogs .

Variations in the Amide Side Chain

a) Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-4-carboxylate (CAS 1838-39-7)
  • Structural Difference : Replaces the α-ketoamide side chain with an ethoxy oxoethyl group.
b) Ethyl 4-(Methylamino)piperidine-1-carboxylate (Mizolastine, CAS 73733-69-4)
  • Structural Difference: Simplified to a methylamino group at position 4.
  • Functional Relevance : Used clinically as an antihistamine , highlighting the pharmacological versatility of piperidine carboxylates with small substituents .

Core Modifications

a) Ethyl 4-Oxo-1-piperidinecarboxylate
  • Structural Difference : Lacks the amide side chain, featuring a ketone at position 4.
  • Role : Likely serves as a synthetic intermediate for more complex derivatives like the target compound .
b) Ethyl 4-Hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS 173943-92-5)
  • Structural Difference : Incorporates a hydroxy group and a hydroxyphenyl substituent at position 4.
  • Impact : The hydroxyl groups may enhance hydrophilicity and metal-chelating properties .

Research Implications and Limitations

  • Pharmacological Potential: The target compound’s α-ketoamide group is a hallmark of protease inhibitors (e.g., HIV-1 protease), suggesting possible antiviral applications.
  • Synthetic Challenges : The evidence lacks details on the synthesis of the target compound, though analogs like those in suggest reductive amination or coupling reactions as plausible routes.
  • Data Gaps : Binding affinities, solubility, and metabolic stability data for the target compound are absent, limiting conclusive comparisons.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The compound can be synthesized via a multi-step sequence involving:

  • Amide Coupling : React 2-methoxyphenylamine with oxalyl chloride to form the oxoacetamide intermediate, followed by coupling to ethyl 4-aminopiperidine-1-carboxylate using carbodiimide (e.g., EDC/HOBt) in anhydrous DCM .
  • Condition Optimization : Vary solvents (e.g., DMF vs. DCM), temperatures (0–25°C), and catalysts (e.g., DMAP) to maximize yield. Monitor via TLC and HPLC. For example, Pfizer’s arylpiperidine derivatives achieved 55% yield using DCM and room-temperature stirring .

Basic: Which spectroscopic techniques are critical for structural characterization, and how should parameters be calibrated?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3. Key signals include the piperidine ring protons (δ 1.8–3.2 ppm) and methoxy group (δ 3.8 ppm). Compare with Pfizer’s arylpiperidine NMR data .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+ ≈ 404.15). Validate fragmentation patterns against synthetic intermediates .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in anhydrous conditions to prevent ester hydrolysis. Related piperidine carboxylates degrade at >25°C, forming 4-oxo byproducts .
  • pH Sensitivity : Test stability in buffered solutions (pH 2–9) via HPLC. Acidic conditions may cleave the amide bond .

Advanced: What structural insights can X-ray crystallography or computational modeling provide?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For analogous piperidine carboxylates, monoclinic systems (e.g., P21_1/c) with Z’=2 were reported .
  • DFT Modeling : Calculate bond angles and electrostatic potentials to predict reactivity at the amide/piperidine moieties .

Advanced: Can enzymatic methods replace traditional coupling agents for greener synthesis?

Methodological Answer:

  • Lipase-Catalyzed Esterification : Test immobilized lipases (e.g., CAL-B) in aqueous/organic biphasic systems. Yields may be lower (~40%) than chemical methods but reduce byproduct formation .
  • Solvent Screening : Compare ionic liquids vs. THF for enzyme activity retention .

Advanced: How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Variable Temperature NMR : Detect dynamic processes (e.g., piperidine ring puckering) causing signal broadening. For example, coalescence temperatures >40°C may simplify splitting .
  • COSY/HSQC : Assign overlapping signals in crowded regions (e.g., δ 2.5–3.5 ppm) .

Advanced: What assays are suitable for evaluating its biological activity, such as receptor binding?

Methodological Answer:

  • Radioligand Displacement : Use 18F^{18}F-labeled analogs (e.g., 18F-Mefway) in 5-HT1A_{1A} receptor competition assays. Structural analogs showed IC50_{50} values <100 nM .
  • Cell-Based Assays : Test cytotoxicity in HEK293 or SH-SY5Y lines, noting solubility limitations in aqueous buffers .

Advanced: How can computational methods predict degradation pathways or metabolite formation?

Methodological Answer:

  • MD Simulations : Model hydrolysis of the ester group in explicit solvent (e.g., water/ethanol). Transition states identified via QM/MM approaches .
  • In Silico Metabolite Prediction : Use software like GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., piperidine N-dealkylation) .

Advanced: What strategies improve solubility for in vitro assays without structural modification?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/water (≤10% DMSO) or cyclodextrin inclusion complexes. For related piperidines, 5% Tween-80 increased solubility 5-fold .
  • pH Adjustment : Ionize the piperidine nitrogen (pKa ~8.5) by buffering at pH 6–7 .

Advanced: What analytical techniques identify degradation products under accelerated conditions?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradants. Major products include ethyl 4-aminopiperidine-1-carboxylate (m/z 187.1) and 2-methoxyphenylurea .
  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and oxidative (H2_2O2_2) conditions. Track mass balance ≥90% .

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